2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine (CAS 1501470-85-4) is a synthetic pyrrolidine derivative with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol. The compound features a pyrrolidine ring substituted at the 2-position with a methyl group and a 3-(trifluoromethyl)benzyl group, placing it within the class of N-benzylpyrrolidine analogs frequently explored as intermediates for central nervous system (CNS) targets and as scaffolds in medicinal chemistry.

Molecular Formula C13H16F3N
Molecular Weight 243.27 g/mol
Cat. No. B13257371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine
Molecular FormulaC13H16F3N
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESCC1(CCCN1)CC2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H16F3N/c1-12(6-3-7-17-12)9-10-4-2-5-11(8-10)13(14,15)16/h2,4-5,8,17H,3,6-7,9H2,1H3
InChIKeyBSCKWEDXPRAWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine: Core Structural and Procurement Characteristics


2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine (CAS 1501470-85-4) is a synthetic pyrrolidine derivative with the molecular formula C13H16F3N and a molecular weight of 243.27 g/mol . The compound features a pyrrolidine ring substituted at the 2-position with a methyl group and a 3-(trifluoromethyl)benzyl group, placing it within the class of N-benzylpyrrolidine analogs frequently explored as intermediates for central nervous system (CNS) targets and as scaffolds in medicinal chemistry [1]. The free base form is commercially available, while the hydrochloride salt (CAS 1955539-90-8) is also supplied to enhance solubility and stability for research applications .

Scaffold N-Benzylpyrrolidine intermediate for CNS target SAR
Form options Free base or hydrochloride salt for solubility-fit selection

Why 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine Cannot Be Assumed Interchangeable with Positional Isomers


In medicinal chemistry, the position of the trifluoromethyl substituent on the benzyl ring profoundly influences both the lipophilicity and the three-dimensional orientation of the aromatic group, which can alter target binding and metabolic stability. Although direct head-to-head pharmacological data are absent from the public domain for this specific compound, the meta-substitution pattern (3-CF3) distinguishes it from the para- (4-CF3, CAS 1519659-34-7) and ortho- (2-CF3, CAS 1921333-82-5) analogs that are also commercially offered . A generic substitution of one positional isomer for another carries the risk of unrecognized changes in biological activity or physicochemical properties, a principle well-established in the development of related pyrrolidine-based neurokinin-3 (NK-3) receptor antagonists where subtle structural modifications translate into marked differences in receptor affinity [1][2].

Positional isomer may alter binding properties
Meta-CF3 differs from ortho/para-CF3 in electronic and steric properties, potentially changing target affinity and metabolic stability.
No direct comparative pharmacology available
Head-to-head biological data vs. positional isomers are absent from public sources. Unrecognized activity shifts may occur based on NK-3 antagonist precedent.

Quantitative Differentiation Evidence for 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine


Meta-Trifluoromethyl Substitution Defines a Distinct Physicochemical and Pharmacological Space

The 3-(trifluoromethyl)phenyl regioisomer occupies a differentiated chemical space compared to the 2-CF3 and 4-CF3 analogs. All three share the identical molecular formula (C13H16F3N) and molecular weight (243.27 g/mol), making them indistinguishable by mass spectrometry alone . However, the meta-substitution pattern alters the electron distribution on the aromatic ring, which is expected to influence both the pKa of the pyrrolidine nitrogen and the compound's lipophilicity (LogP). In the context of pyrrolidine-based NK-3 receptor antagonists, even minor changes in the substitution pattern have been shown to shift binding affinity by more than 3-fold, as illustrated by the range of Ki values (26 nM to 100 nM) observed across closely related analogs in the same patent series [1][2]. Procurement of the incorrect positional isomer therefore introduces an uncontrolled variable into any structure-activity relationship study.

Meta-CF3 isomer
Class-level
Meta-CF3 vs ortho/para-CF3; MW 243.27 identical; SAR differentiation potential from NK-3 antagonist series (Ki 26–100 nM)
Positional isomer identity controls SAR interpretation
Class-level inference; no direct target data for this compound
Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Salt Form Selection: Hydrochloride Salt Provides Solubility and Handling Advantages Over the Free Base

The hydrochloride salt (CAS 1955539-90-8, MW 279.73 g/mol) is the most commonly procured form for research, offered at 95% purity by multiple suppliers [1]. The salt form provides a definitive advantage in aqueous solubility and solid-state stability compared to the free base (MW 243.27), which is typically an oil or low-melting solid. For in vitro assays requiring dissolution in aqueous buffers (e.g., pH 7.4, as used in the NK-3 radioligand displacement assays cited in BindingDB), the hydrochloride salt is the preferred input material to ensure accurate compound concentration [2]. Procurement of the free base instead necessitates additional solubilization steps or pH adjustment, introducing potential variability in assay outcomes.

Salt form
Reported
Hydrochloride (MW 279.73) vs free base (MW 243.27); salt enables aqueous dissolution, free base may require co-solvent
Salt form supports assay-ready solubility
Based on supplier catalog specifications
Pre-formulation Solubility Enhancement Chemical Procurement

Commercial Availability and Pricing: Cost Differentials Between Free Base and Hydrochloride Salt

Commercial pricing data reveal significant differences between the free base and the hydrochloride salt that have direct implications for procurement budgets. The hydrochloride salt is priced at approximately $306 for 0.1 g and $3,807 for 10 g (95% purity, Enamine catalog) [1], reflecting the additional synthetic step and purification required. The free base (CAS 1501470-85-4) is listed at lower price points from suppliers such as Leyan (95% purity) . For large-scale medicinal chemistry campaigns, the cost differential between salt and free base forms can become a meaningful factor in compound selection, especially when the procurement objective is to generate diverse analog libraries rather than a single optimized lead.

Procurement cost
Reported
Hydrochloride ~$306/0.1g; free base lower cost; ~2–8× premium for salt form
Cost-form trade-off for large-scale procurement
Pricing from Enamine and other vendors
Research Procurement Cost-Benefit Analysis Supply Chain

Absence of Public Target-Specific Activity Data for the Free Base: A Critical Gap for Comparator-Based Selection

A systematic search of public databases—including ChEMBL, BindingDB, PubChem, and the patent literature—yields no quantitative affinity data (Ki, IC50, or EC50) for 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine free base against any discrete molecular target. This contrasts with other pyrrolidine derivatives in the NK-3 antagonist space, where extensive radioligand binding data are publicly deposited [1][2]. The ZINC database similarly records no annotated biological activity for this compound under ZINC ID ZINC2941 [3]. This evidence gap means that any claim of target-specific differentiation for this compound cannot be substantiated by publicly verifiable data. Users who require comparator-based target engagement data should seek analogs with documented activity profiles or commission bespoke profiling.

Target bioactivity
Data to verify
No Ki, IC50, or EC50 values in public databases (ChEMBL, BindingDB, PubChem, ZINC)
Data gap limits evidence-based target selection
Requires bespoke profiling or analog comparison
Data Transparency Compound Prioritization SAR Studies

Recommended Application Scenarios for 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine


Positional Isomer Library Synthesis for CNS Target SAR

When constructing a focused library of N-benzylpyrrolidine analogs to probe the structure-activity relationships of neurokinin-3 or sigma receptor targets, the meta-CF3 isomer (CAS 1501470-85-4) is an essential component alongside its ortho- and para-CF3 counterparts. As evidenced by the differentiated binding affinities observed in related pyrrolidine NK-3 antagonist series [1], systematic variation of the CF3 position is necessary to map the pharmacophore. Procuring all three positional isomers from verified suppliers ensures the SAR dataset is complete and interpretable.

Hydrochloride Salt Procurement for Aqueous Biological Assays

For in vitro pharmacology studies requiring dissolution in aqueous buffer systems (e.g., radioligand displacement assays at pH 7.4), the hydrochloride salt (CAS 1955539-90-8) is the recommended procurement form. Its enhanced aqueous solubility relative to the free base reduces the need for DMSO or other organic co-solvents that can interfere with receptor binding assays [2]. This choice directly addresses the solubility challenge noted for lipophilic pyrrolidine derivatives.

Medicinal Chemistry Intermediate for Late-Stage Functionalization

The secondary amine of the pyrrolidine ring provides a reactive handle for further derivatization, such as N-alkylation, acylation, or sulfonylation, making this compound a versatile intermediate in the synthesis of more complex drug-like molecules. The 3-CF3 substituent simultaneously imparts metabolic stability and modulates the basicity of the pyrrolidine nitrogen, characteristics that are valuable when designing CNS-penetrant candidates [3].

Application
Selection Property
Validation Focus
CNS target SAR library
Regioisomeric completeness (meta, ortho, para)
Verify regioisomer-dependent SAR and pharmacophore mapping
Aqueous biological assays
Hydrochloride salt for direct buffer dissolution
Confirm assay-compatible solubility and reduced co-solvent use
Late-stage functionalization
Reactive secondary amine with CF3 metabolic modulation
Assess derivatization scope and CNS property tuning
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